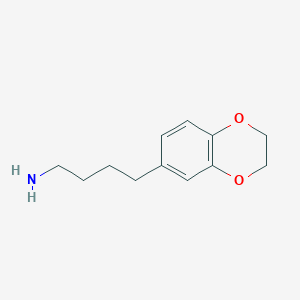

1,4-Benzodioxin-6-butanamine, 2,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

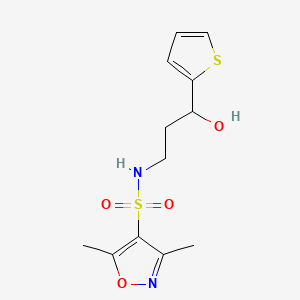

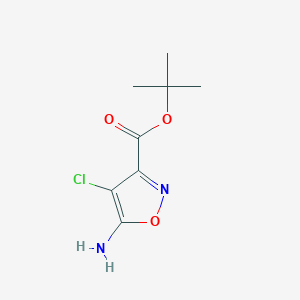

“1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” is a chemical compound with the molecular formula C12H15NO3 . It is also known as “2,3-Dihydro-1,4-benzodioxin-6-butanoic acid” and has an average mass of 222.237 Da .

Synthesis Analysis

While specific synthesis methods for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” were not found, it is known that new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . Additionally, custom synthesis solutions are available for this compound.Molecular Structure Analysis

The molecular structure of “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules exhibited moderate to weak inhibitory potential against certain enzymes .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 379.7±21.0 °C at 760 mmHg, and a flash point of 147.5±15.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications

1. Antibacterial Agents and Enzyme Inhibitors

- Application Summary: This compound is used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives, which have shown potential as potent antibacterial agents and moderate enzyme inhibitors .

- Methods of Application: The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride .

- Results: The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme. The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

2. Therapeutic Agents for Alzheimer’s Disease

- Application Summary: This compound is used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .

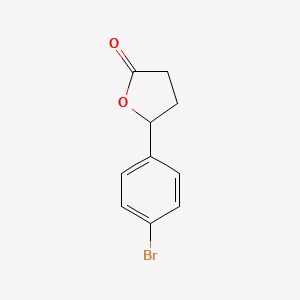

- Methods of Application: The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as reaction medium in the presence of lithium hydride (LiH) as a base .

- Results: All the synthesized molecules were studied for their inhibition activity to assess their possible therapeutic effect on Alzheimer’s disease .

3. Bacterial Biofilm Inhibition

- Application Summary: This compound is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . These molecules have been found to inhibit biofilms of Escherichia coli and Bacillus subtilis .

- Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .

- Results: Two of the compounds were found to be active inhibitors of these two pathogenic bacterial strains . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

4. Therapeutic Agents for Various Diseases

- Application Summary: This compound is used in the synthesis of new sulfonamides and their N-substituted derivatives as possible therapeutic agents for various diseases, including Alzheimer’s disease .

- Methods of Application: The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as reaction medium in the presence of lithium hydride (LiH) as a base .

- Results: All the synthesized molecules were studied for their inhibition activity to assess their possible therapeutic effect on various diseases .

Future Directions

The future directions for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” could include further exploration of its antibacterial potential, given its use in the fabrication of new antibacterial compounds . Additionally, its potential in the treatment of high blood pressure could be further investigated .

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLNSPAJDVJROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzodioxin-6-butanamine, 2,3-dihydro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)

![1-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2670141.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)